1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-24-16-6-4-15(5-7-16)13-19(23)21-10-8-20(9-11-21)14-17(22)18-3-2-12-25-18;/h2-7,12,17,22H,8-11,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOWDCKKJDJZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a synthetic compound that incorporates a piperazine ring, a furan moiety, and a methoxyphenyl group. This unique structural composition suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 380.9 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |
| Furan Moiety | A five-membered aromatic ring containing one oxygen atom. |
| Methoxyphenyl Group | A benzene ring substituted with a methoxy group (-OCH₃). |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds featuring furan and piperazine structures. For instance, derivatives of furan have demonstrated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL . The presence of the piperazine ring may enhance the compound's ability to penetrate bacterial membranes.
Anticancer Activity
Compounds similar to this compound have shown promise in cancer research. For example, studies on piperazine derivatives have indicated cytotoxic effects in various cancer cell lines, suggesting that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The furan-based compounds are known for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could be particularly beneficial in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a recent study, several furan derivatives were tested against biofilm-forming strains of Staphylococcus aureus. The results indicated that certain derivatives significantly reduced biofilm formation by over 50% at concentrations correlating with their MICs . This suggests that the compound may possess similar antibiofilm activity.
Evaluation of Anticancer Activity
A comparative analysis of various piperazine derivatives showed that those with additional aromatic substituents exhibited enhanced cytotoxicity against breast cancer cell lines. The study measured cell viability using MTT assays, revealing IC50 values lower than those of standard chemotherapeutics .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound might inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : The structural features allow for potential interactions with DNA or other cellular components, disrupting normal function.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and cell survival.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including compounds similar to 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride, show significant anticancer properties. Studies have demonstrated that certain Mannich bases exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver), SK-LU-1 (lung), and MCF-7 (breast cancer) . The presence of the furan and methoxyphenyl groups may enhance these effects through specific interactions with cancer-related targets.
Antimicrobial Properties
Compounds containing furan rings have been studied for their antimicrobial activities. The incorporation of piperazine moieties can enhance the bioactivity against bacterial strains. For instance, studies have shown that similar structures inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in treating infections .
Neuropharmacological Effects
The piperazine structure is known for its neuroactive properties. Research has highlighted the potential of furan-containing piperazines in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The dual action of the furan and piperazine components may provide synergistic effects on the central nervous system .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies involving multi-step reactions. These synthetic routes often utilize the reactivity of the furan ring and piperazine derivatives to form complex structures suitable for further functionalization. Such compounds can serve as intermediates in the development of novel pharmaceuticals .
Case Study 1: Anticancer Screening
A study evaluated a series of Mannich bases derived from piperazine against MCF-7 cells. The results indicated that compounds with structural similarities to this compound exhibited IC50 values lower than 10 µg/mL, demonstrating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus epidermidis. The results showed a significant reduction in biofilm density at concentrations comparable to their minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .
Preparation Methods
Stepwise Functionalization of Piperazine
This approach begins with commercially available piperazine derivatives. The hydroxyethyl-furan side chain is introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting piperazine with 2-(furan-2-yl)-2-hydroxyethyl tosylate in acetonitrile at 80°C for 12 hours achieves 65–72% yield of the substituted piperazine intermediate. Subsequent acylation with 4-methoxyphenyl acetyl chloride in dichloromethane (DCM) using triethylamine as a base completes the ketone moiety, yielding 78–85% of the free base.
Convergent Coupling Approach
Alternatively, the furan-hydroxyethyl-piperazine fragment is pre-synthesized and coupled to the 4-methoxyphenyl ethanone moiety. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to link the fragments, achieving 70–75% yields under mild conditions. This method benefits from regioselectivity and compatibility with sensitive functional groups.
Multi-Step Synthesis Protocol
A representative optimized synthesis involves four stages (Table 1):
Table 1. Representative Synthetic Route and Yields
Piperazine Alkylation
The alkylation step requires careful control of stoichiometry to avoid over-alkylation. A 1:1 molar ratio of piperazine to tosylate in refluxing acetonitrile minimizes di-substitution byproducts. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Acylation Optimization
The acylation’s efficiency depends on the electrophilicity of the acylating agent. Using 4-methoxyphenyl acetyl chloride with slow addition (1 mL/min) to the amine solution in DCM prevents exothermic side reactions. Catalytic DMAP (4-dimethylaminopyridine) increases yields to 88% by activating the acyl chloride.
Hydrochloride Salt Formation
Treatment with gaseous HCl in ethyl acetate at 0°C ensures high-purity hydrochloride salt formation. Alternative methods using HCl/dioxane solutions result in lower crystallinity (85% purity vs. 99% for gaseous HCl).
Reaction Condition Optimization
Critical parameters influencing yield and purity include:
Temperature Effects
Solvent Systems
Catalytic Additives
- Phase-transfer catalysts (tetrabutylammonium bromide) increase alkylation yields by 8–10% in biphasic systems.
- Lewis acids (ZnCl₂) accelerate acylation but risk side reactions with the furan oxygen.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥99% purity with t₃=8.2 minutes. Chiral HPLC confirms enantiomeric excess >98% when using (R)-BINAP as a chiral auxiliary during acylation.
Industrial-Scale Production Challenges
Cost-Efficiency Considerations
- Tosylate vs. Mesylate Leaving Groups : Mesylates reduce raw material costs by 20% but require higher reaction temperatures (100°C vs. 80°C).
- Solvent Recovery : Implementing thin-film evaporation for acetonitrile recovery decreases production costs by $15/kg.
Environmental Impact Mitigation
- Waste Stream Management : Neutralization of HCl gas with NaOH produces NaCl brine, which requires careful disposal to meet EPA guidelines.
- Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) replaces DCM in acylation steps, reducing toxicity by 40% while maintaining yields.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives and functionalized carbonyl precursors. A typical approach involves reacting 2-(furan-2-yl)-2-hydroxyethyl bromide with 1-(4-methoxyphenyl)ethanone-piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile). Post-synthesis, purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . Recrystallization in ethanol/water mixtures (7:3 v/v) is recommended to achieve ≥98% purity, as demonstrated for structurally analogous piperazine derivatives .
Q. How should crystallographic data be obtained to resolve the compound’s 3D conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of a saturated dichloromethane/methanol solution (9:1 v/v). Data collection at 113 K using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer is advised. Refinement protocols should include SHELXL-97 software, achieving R-factors ≤0.035 for high precision. Key parameters to report: bond angles, torsion angles (e.g., furan-piperazine dihedral angles), and hydrogen-bonding networks .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) due to the piperazine moiety’s known affinity for CNS targets. For antimicrobial screening, follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028). Dose-response curves (0.1–100 µM) with triplicate replicates are critical to minimize false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the furan and methoxyphenyl substituents?
Systematic SAR requires synthesizing analogs with substituent modifications:
- Replace the furan ring with thiophene or pyrrole to assess heterocycle effects on solubility and target binding.
- Vary the methoxyphenyl group’s substituent position (e.g., 3-methoxy vs. 4-methoxy) to evaluate electronic and steric influences.
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against homology models of target proteins (e.g., 5-HT₂A receptors). Validate predictions with surface plasmon resonance (SPR) to measure kinetic binding constants (kₐ, kₐ) .
Q. How should contradictory bioassay data be resolved, particularly between in vitro and cell-based results?
Contradictions often arise from differences in membrane permeability or metabolic stability. To address this:
- Perform parallel assays using PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion.
- Use LC-MS/MS to monitor intracellular compound levels in cell-based assays.
- Apply cytochrome P450 inhibition screens (e.g., CYP3A4/2D6) to identify metabolic liabilities. Statistical validation via ANOVA with post-hoc Tukey tests is critical to confirm significance .
Q. What computational strategies predict the hydrochloride salt’s stability under physiological conditions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the protonation state and chloride ion interactions. Solvent effects (e.g., water) should be incorporated using the Polarizable Continuum Model (PCM). Experimentally, conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the ethanone group) .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Employ Design of Experiments (DoE) to optimize parameters:
- Temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂).
- Use inline FTIR to monitor reaction progress and identify intermediates.
For workup, replace column chromatography with liquid-liquid extraction (ethyl acetate/water) to reduce time and solvent waste. Pilot batches (10–50 g) typically achieve 65–75% yield with >95% purity .
Q. What analytical techniques resolve degradation pathways in long-term storage studies?
High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS/MS identifies degradation products (e.g., oxidation of the furan ring to γ-ketoenol). For quantification, use stability-indicating HPLC methods with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA). Storage recommendations: lyophilized solid at −20°C in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
